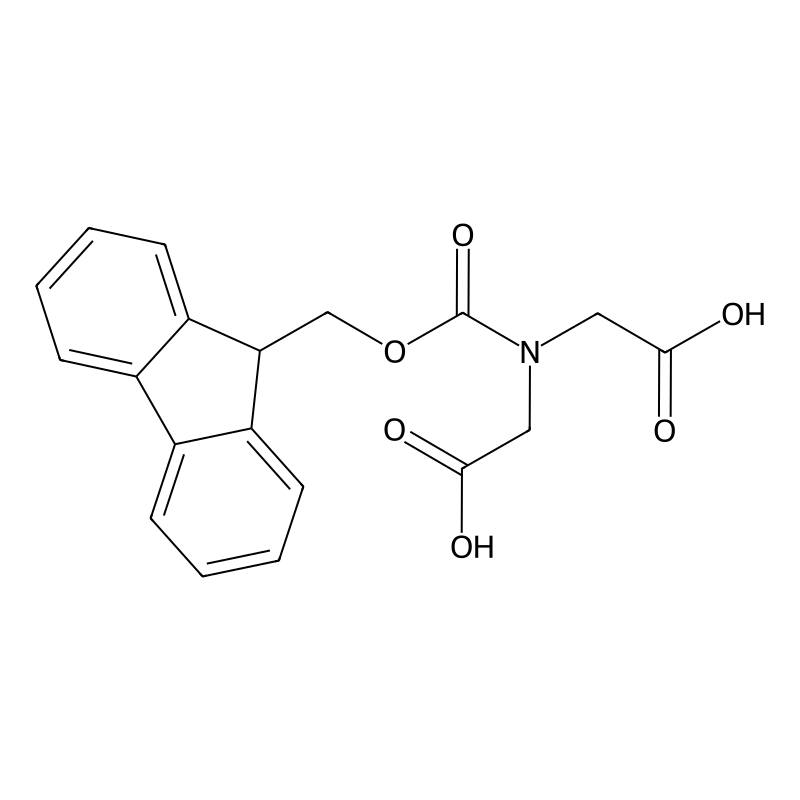

Fmoc-iminodiacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fmoc-iminodiacetic acid is a derivative of iminodiacetic acid where the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. Its molecular formula is C₁₉H₁₇N₁O₆, with a molecular weight of 355.34 g/mol . The structure includes two carboxylic acid groups and an imino group, making it a versatile building block for various chemical applications.

- N-Fmoc-IDA does not have a direct mechanism of action as it's a building block for creating other molecules.

- In peptide synthesis, the Fmoc group in N-Fmoc-IDA acts as a temporary protecting group for the amine functionality of the amino acid. This allows for the creation of a specific peptide sequence by adding amino acids one by one in a controlled manner [].

N-Fmoc-iminodiacetic acid (N-Fmoc-IDA) is a valuable building block in the field of peptide chemistry, particularly for solid-phase peptide synthesis (SPPS) []. SPPS is a technique used to create peptides, which are chains of amino acids, in a controlled and efficient manner. N-Fmoc-IDA finds application in various scientific research areas due to its unique properties.

Fmoc Protecting Group Strategy

The "Fmoc" portion of the molecule refers to a specific protecting group called Fluorenylmethoxycarbonyl. Protecting groups are temporary chemical modifications used during SPPS to control the reactivity of specific amino acid side chains. Fmoc is a photolabile protecting group, meaning it can be removed using ultraviolet (UV) light []. This characteristic allows for the controlled addition of amino acids during peptide chain assembly. N-Fmoc-IDA incorporates the Fmoc group at the N-terminus (amino group) of iminodiacetic acid, making it a valuable starting material for Fmoc-based SPPS.

Chelating Properties of Iminodiacetic Acid

The iminodiacetic acid moiety of the molecule possesses two carboxylic acid groups. These groups can bind to metal ions, forming stable complexes. This chelating property of N-Fmoc-IDA makes it useful for various applications, such as:

- Purification of Histidine-tagged proteins: Researchers often engineer proteins with a polyhistidine (His-tag) sequence at the end. N-Fmoc-IDA can be immobilized on a solid support, such as beads, to create a chromatography column. The immobilized N-Fmoc-IDA can then capture His-tagged proteins via interaction with the metal ions bound to the chelating groups [].

The synthesis of Fmoc-iminodiacetic acid typically involves the coupling of N-protected iminodiacetic acid with amino acid derivatives. Common methods include:

- Solution Phase Synthesis: This method involves dissolving the reactants in a suitable solvent and allowing them to react under controlled conditions.

- Solid Phase Synthesis: Fmoc-iminodiacetic acid can be attached to solid supports like polystyrene resins, facilitating the synthesis of peptides through sequential addition of amino acids .

The reaction conditions can vary significantly based on the desired outcome and the specific amino acids used.

Fmoc-iminodiacetic acid is primarily used in:

- Peptide Synthesis: It serves as a versatile linker for solid-phase synthesis of peptides.

- Drug Development: The compound's ability to form stable linkages makes it useful in designing therapeutic peptides that require precise structural configurations.

- Bioconjugation: It can be utilized to attach biomolecules for various research applications .

Interaction studies involving Fmoc-iminodiacetic acid focus on its role as a linker in peptide synthesis. These studies often examine how variations in reaction conditions affect the efficiency and yield of peptide formation. For instance, pH levels can significantly influence the cleavage kinetics of ester bonds, impacting the release rates of synthesized peptides from solid-phase supports .

Several compounds share structural similarities with Fmoc-iminodiacetic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Iminodiacetic Acid | Two carboxylic groups | Lacks Fmoc protection; simpler structure |

| N-Boc-Iminodiacetic Acid | Similar core structure with Boc group | Different protecting group; less stability |

| N-Acetamido-Iminodiacetic Acid | Acetamido group instead of Fmoc | Less reactive due to acetamido protection |

Fmoc-iminodiacetic acid stands out due to its enhanced stability and reactivity provided by the Fmoc protecting group, making it particularly suitable for complex peptide synthesis.

Role in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based solid-phase peptide synthesis has become the method of choice for peptide synthesis due to its mild reaction conditions and versatility. Today, Fmoc SPPS is widely employed for synthesizing therapeutic peptides on multiton scales, with very high-quality Fmoc building blocks available at low cost. This methodology relies on orthogonal protection strategies where the Fmoc group serves as a temporary Nα-protecting group that can be selectively removed under basic conditions.

Fmoc-iminodiacetic acid occupies a unique position in peptide synthesis applications. The compound serves as a protecting group for amino acids during peptide synthesis, allowing for the selective modification of specific sites without affecting others. The Fmoc group in Fmoc-Ida-OH is stable under acidic conditions but can be readily cleaved with bases, particularly secondary amines like piperidine, making it fully compatible with standard Fmoc SPPS protocols.

The general workflow for incorporating Fmoc-iminodiacetic acid in SPPS follows the traditional Fmoc strategy:

- Attachment of the first amino acid to a suitable solid support (resin)

- Deprotection of the Fmoc group using piperidine in DMF (typically 20%)

- Coupling of Fmoc-Ida-OH using appropriate coupling reagents

- Repetition of deprotection and coupling steps to build the desired peptide sequence

- Final cleavage from the resin and side-chain deprotection

Table 1: Key Properties of Fmoc-Iminodiacetic Acid

| Property | Value |

|---|---|

| Chemical Formula | C₁₉H₁₇NO₆ |

| Molecular Weight | 355.34100 |

| CAS Number | 112918-82-8 |

| Melting Point | 213-217°C |

| Boiling Point | 618.4°C at 760 mmHg |

| Density | 1.41 g/cm³ |

| Flash Point | 327.8°C |

| SMILES | OC(=O)CN(CC(O)=O)C(=O)OCC1c2ccccc2-c3ccccc13 |

| Stability | Stable to TFA, labile to bases (especially secondary amines) |

The applications of Fmoc-iminodiacetic acid in peptide chemistry extend beyond simple peptide synthesis. This compound is widely utilized in research focused on:

- Peptide Synthesis: Serves as a protecting group during peptide synthesis, allowing for selective modification of specific sites.

- Drug Development: Used in the design of drug candidates, particularly for targeted therapies, by facilitating the attachment of bioactive molecules to peptides.

- Bioconjugation: Plays a crucial role in linking proteins with various biomolecules, essential for creating effective diagnostics and therapeutics.

- Analytical Chemistry: Utilized in chromatography and mass spectrometry for analyzing complex mixtures.

- Molecular Biology Research: Aids in studying protein interactions by creating modified proteins for biological assays.

Strategies for Incorporating Iminodiacetic Acid Moieties into Peptide Backbones

Several strategies have been developed for incorporating iminodiacetic acid moieties into peptide structures, each offering unique advantages depending on the desired application.

Direct Incorporation During SPPS

The most straightforward approach involves the direct incorporation of Fmoc-Ida-OH during standard SPPS. This method typically employs coupling reagents such as HBTU and DIPEA in DMF. The Fmoc-Ida-OH building block can be introduced at specific positions in the peptide sequence, providing strategic points for metal chelation or further functionalization.

Research by Ye et al. demonstrated the synthesis of phosphopeptides containing IDA groups at the N- and C-terminal lysine residues, evaluating them as Src SH2 domain binding ligands. Their synthesis employed Fmoc-Lys(IDA)-OH as a building block, which was incorporated using HBTU and DIPEA in DMF as coupling and activating reagents.

Post-synthetic Modification

Another strategy involves the post-synthetic modification of peptides containing appropriate functional groups. For example, lysine residues with free ε-amino groups can be modified with IDA derivatives through nucleophilic substitution reactions. This approach has been used to create dendrimeric structures with multiple IDA groups for enhanced metal-binding capacity.

As demonstrated by Patel et al., a convergent approach can be employed where a fully protected di-IDA containing a di-lysine block is obtained through nucleophilic substitution of tert-butyl bromoacetate to the ε-amino groups of an α-acetylated Lys dimer. This strategy facilitates the synthesis of complex structures like iminodiacetate-modified poly-L-lysine dendrimers (IMPLD) used for bone imaging applications.

Metal Chelation Applications

One of the most valuable features of IDA-modified peptides is their ability to chelate metal ions, which can be exploited for various applications:

Conformational Constraints: The cooperative binding of two IDA groups to one transition metal can cross-link the peptide intramolecularly, stabilizing secondary structures. Hopkins and colleagues demonstrated that transition metals can induce conformational changes in α-helical peptides bearing IDA groups at the i and i+3 or i+4 positions.

Imaging Applications: IDA-modified peptides show strong binding to calcium-containing materials such as hydroxyapatite (HA), calcium oxalate (CaOx), and calcium phosphate. This property makes them valuable for bone imaging applications. For example, tetra-IDA containing dendrimers labeled with fluorescent dyes have been developed as bone-targeting agents.

Bifunctional Linkers for Peptide Dimerization: Iminodiacetic acid has been demonstrated to be an excellent bifunctional linker for dimerization of cyclic RGD peptides. Studies have shown that bifunctional linkers significantly impact the excretion kinetics of 99mTc radiotracers, with IDA-linked dimers showing lower liver uptake and better tumor/liver ratios compared to alternative linking strategies.

Table 2: Applications of IDA-Modified Peptides Based on Metal Chelation Properties

| Application | Metal Ion | Target | Advantage |

|---|---|---|---|

| Conformational stabilization | Transition metals (Ni²⁺, Cu²⁺, Zn²⁺) | Peptide secondary structure | Enhanced structural stability, reduced conformational flexibility |

| Bone imaging | Ca²⁺ | Hydroxyapatite in bone | Preferential bone accumulation, diagnosis of orthopedic diseases |

| Tumor targeting | Ca²⁺ | Calcified tumors (breast, prostate) | Selective delivery of imaging agents or therapeutics |

| Calcium salt binding | Ca²⁺ | Various calcium salts (HA, CaOx, Ph) | Diagnosis of pathological calcifications |

| Protein binding | Transition metals | His-tagged proteins | Affinity purification, protein immobilization |

Selective Functionalization Through Iminodiacetic Acid

The iminodiacetic acid moiety provides multiple points for functionalization, making it a versatile building block for creating multifunctional peptides:

Dual Carboxyl Groups: The two carboxylic acid functions of IDA can serve as attachment points for different functionalities, such as fluorescent labels, drug molecules, or targeting ligands.

Tertiary Amine: The nitrogen atom in IDA can participate in coordination with metal ions, creating peptides with enhanced binding properties.

Conformational Restriction: When incorporated into peptides, IDA can induce specific conformational constraints, particularly when coordinated with metal ions, which can enhance the binding affinity and selectivity of peptides toward their targets.

Orthogonal Protection Schemes for Selective Functionalization

The development of orthogonal protection strategies is critical for the selective functionalization of peptides at specific sites. Fmoc-iminodiacetic acid can be incorporated into various orthogonal protection schemes, enabling precise control over the modification of peptide structures.

Fmoc/tBu/Dmab Strategy

One valuable orthogonal protection scheme involves the combination of Fmoc, tert-butyl (tBu), and Dmab protecting groups. The Dmab protection is quasi-orthogonal to the Fmoc/tBu strategy, as Dmab esters are stable to 20% piperidine in DMF and to TFA but can be quantitatively cleaved with 2% hydrazine in DMF.

The removal of Dmab involves a two-step process:

- Treatment with hydrazine initially removes the N-ivDde group

- This is followed by collapse of the resultant p-amino benzyl ester, with concurrent release of the carboxylic acid

This protection scheme enables the selective modification of specific functionalities within a peptide while leaving others intact. Fmoc-Asp-ODmab has been successfully employed to prepare cyclic peptides and chlorofusin peptide.

Fmoc/ivDde Strategy

Another useful orthogonal protection scheme combines Fmoc and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) protecting groups. The ivDde group is stable to 20% piperidine and TFA but can be cleaved with 2% hydrazine in DMF. This strategy has become the standard approach for the synthesis of branched, cyclic, and side-chain modified peptides by Fmoc SPPS, with over 200 publications citing the use of these protecting groups.

The utility of this strategy stems from the fact that Dde and ivDde-protected primary amines are stable to 20% piperidine and TFA but are cleaved with 2% hydrazine in DMF. Thus, amino groups protected by these groups can be selectively unmasked on the solid phase without affecting the side-chain protecting groups of other residues, facilitating subsequent site-specific modification.

Several lysine derivatives are available with differential protection of the α- and ε-amino groups:

- Fmoc-Lys(ivDde)-OH

- ivDde-Lys(Fmoc)-OH

- Fmoc-Lys(Dde)-OH

- Dde-Lys(Fmoc)-OH

When incorporating IDA moieties into peptides, the choice between these derivatives depends on the desired position of modification. For example, when the IDA moiety is to be incorporated at the side chain of a lysine residue within the peptide sequence, Fmoc-Lys(ivDde)-OH would be used.

Table 3: Comparison of Orthogonal Protection Strategies for IDA-Modified Peptides

| Protection Strategy | Temporary Protection | Permanent Protection | Selective Deprotection | Applications |

|---|---|---|---|---|

| Fmoc/tBu/Dmab | Fmoc (20% piperidine) | tBu (TFA) | Dmab (2% hydrazine) | Cyclic peptides, side-chain modified peptides |

| Fmoc/ivDde | Fmoc (20% piperidine) | Standard side-chain protecting groups | ivDde (2% hydrazine) | Branched peptides, site-specific IDA incorporation |

| Fmoc/Mtt | Fmoc (20% piperidine) | Standard side-chain protecting groups | Mtt (1% TFA) | Mild selective deprotection |

| Fmoc/Alloc | Fmoc (20% piperidine) | Standard side-chain protecting groups | Alloc (Pd(0)) | Metal-sensitive applications |

Case Studies in Orthogonal Functionalization

Case Study 1: Phosphopeptides Containing IDA Groups for Src SH2 Domain Binding

Ye et al. synthesized a series of phosphopeptides containing 0-2 iminodiacetate (IDA) groups at the N- and C-terminal lysine residues and evaluated them as Src SH2 domain binding ligands. The peptide Ac-K(IDA)pYEEIEK(IDA) was structured to incorporate two IDA groups flanking the pYEEI motif, a known binding sequence for the Src SH2 domain.

Fluorescence polarization assays showed that peptide Ac-K(IDA)pYEEIEK(IDA) had a higher binding affinity (Kd = 0.6 µM) to the Src SH2 domain when compared with Ac-pYEEI (Kd = 1.7 µM), demonstrating how the strategic incorporation of IDA moieties can enhance biomolecular interactions.

Case Study 2: Bidentate IDA-Modified Dendrimers for Bone Imaging

Patel et al. developed a bone-targeting domain with flexible modularity by synthesizing an iminodiacetate-modified poly-L-lysine dendrimer (IMPLD). The synthesis employed a convergent approach using a core di-lysine peptide prepared on a Rink amide resin with Fmoc-Lys(ivDde) and Fmoc-Lys(Fmoc) residues.

The resulting IMPLD with a fluorescein tag was tested for its ability to bind biologically relevant calcium salts. The best bindings were obtained for calcium oxalate (93%), calcium phosphate (77%), and hydroxyapatite (61%), while IMPLD bound poorly to calcium carbonate and calcium pyrophosphate. In vivo imaging studies showed preferential bone accumulation, with the highest signal observed in bones located near growth plates.

Case Study 3: Imidazolone cis-Amide Bioisosteres Along the Peptide Backbone

Wall et al. demonstrated the incorporation of heterocyclic motifs in the peptide backbone, including the use of iminodiacetic acid derivatives, to address issues in peptide drug metabolism and cell permeability. Their method involved on-resin installation of (4H)-imidazolone products, which can act as cis-amide bond surrogates to assist in pre-organizing linear peptides for head-to-tail macrocyclization.

This represents the first general approach to backbone and side-chain insertion of imidazolone bioisosteres at various positions in linear and cyclic peptides, demonstrating how the strategic incorporation of modified amino acids can enhance the pharmacological properties of peptides.

Design of Metal-Chelating Peptide Conjugates

The iminodiacetic acid (IDA) moiety within Fmoc-IDA serves as a versatile metal-chelating ligand, capable of forming stable complexes with transition metals such as nickel (Ni²⁺), copper (Cu²⁺), and zinc (Zn²⁺). This property is exploited to engineer peptide conjugates with tailored metal-binding capabilities, which are instrumental in applications like affinity chromatography, targeted drug delivery, and structural biology.

Incorporating Fmoc-IDA into peptide sequences during solid-phase synthesis allows precise placement of metal-chelating sites. For example, researchers have synthesized phosphopeptides containing IDA-modified lysine residues at terminal positions, enabling intramolecular coordination with Ni²⁺ ions [3]. This chelation induces conformational constraints in the peptide backbone, stabilizing α-helical or β-sheet structures that enhance binding affinity to target proteins like the Src homology 2 (SH2) domain [3]. The Fmoc group ensures compatibility with standard Fmoc-based peptide synthesis protocols, as it remains inert during coupling reactions and is selectively removed under basic conditions [4].

Table 1: Metal-Chelating Peptides Incorporating Fmoc-Iminodiacetic Acid

| Peptide Sequence | Metal Ion | Application | Reference |

|---|---|---|---|

| Ac-K(IDA)pYEEIEK(IDA) | Ni²⁺ | SH2 domain binding studies | [3] |

| Fmoc-Lys(IDA)-OH conjugates | Cu²⁺ | Affinity chromatography resins | [1] |

| IDA-functionalized PNA | Zn²⁺ | Nucleic acid hybridization probes | [3] |

The chelation process is pH-dependent, with optimal binding occurring under neutral to slightly alkaline conditions. This enables reversible metal coordination, allowing peptides to be purified using immobilized metal affinity chromatography (IMAC) or reconfigured for dynamic assembly in biosensors [1] [3].

Site-Specific Protein Modification Techniques

Fmoc-IDA enhances site-specific protein modification by enabling orthogonal protection strategies. The Fmoc group shields the α-amino group during synthesis, while the IDA moiety remains available for post-translational modifications. This dual functionality is critical for conjugating proteins with fluorescent dyes, therapeutic payloads, or polyethylene glycol (PEG) chains without disrupting native folding or activity.

One approach involves introducing Fmoc-IDA at lysine or cysteine residues within recombinant proteins. After Fmoc deprotection, the exposed IDA group can chelate metal ions, which act as "bridges" to link the protein to secondary ligands. For instance, Ni²⁺-loaded IDA residues selectively bind histidine-tagged proteins, enabling the assembly of protein-protein complexes with spatial precision [1] [3]. Alternatively, the carboxylic acid groups of IDA can be activated with N-hydroxysuccinimide (NHS) esters, facilitating covalent attachment to amine-containing molecules under mild aqueous conditions [2].

Recent advancements leverage Fmoc-IDA’s solubility in organic solvents (e.g., dimethylformamide) to modify hydrophobic protein domains inaccessible to traditional aqueous-based conjugation methods [2]. This is particularly valuable for functionalizing membrane proteins or engineered antibodies with hydrophobic paratopes.

Development of Heterobifunctional Crosslinking Agents

Heterobifunctional crosslinkers incorporating Fmoc-IDA combine metal-chelation capabilities with secondary reactive groups, enabling sequential conjugation steps. For example, Fmoc-IDA can be linked to an azide moiety via a spacer arm, creating a crosslinker that reacts first with thiol-containing biomolecules via metal coordination and second with cyclooctynes via strain-promoted alkyne-azide cycloaddition (SPAAC) [5].

Table 2: Heterobifunctional Crosslinkers Derived from Fmoc-Iminodiacetic Acid

| Crosslinker Structure | Reactive Group 1 | Reactive Group 2 | Application |

|---|---|---|---|

| Fmoc-IDA-Azide | IDA (Ni²⁺) | Azide | Protein-oligonucleotide conjugates |

| Fmoc-IDA-NHS | IDA (Cu²⁺) | NHS ester | Antibody-drug conjugates |

| Fmoc-IDA-DBCO | IDA (Zn²⁺) | Dibenzocyclooctyne | Cellular imaging probes |

These crosslinkers are synthesized using Fmoc-IDA as a starting material, with the Fmoc group removed post-synthesis to expose the α-amino group for further functionalization [4]. The orthogonal reactivity of the IDA and secondary groups ensures minimal interference between conjugation steps, a critical feature for constructing multifunctional biomaterials like DNA-protein hybrids or PEGylated therapeutics [5].

Coordination Chemistry in Transition Metal Complexes

9-Fluorenylmethoxycarbonyl iminodiacetic acid demonstrates exceptional versatility as a multidentate ligand in transition metal coordination chemistry [1] [2]. The compound features three distinct coordination sites: the central nitrogen atom and two carboxylate groups, enabling the formation of stable chelate complexes with various metal ions. This tridentate coordination mode is particularly advantageous for creating well-defined metal binding environments that are crucial for catalytic applications [3] [4].

The iminodiacetic acid moiety within the Fmoc-protected compound exhibits strong binding affinity toward first-row transition metals, with formation constants varying significantly based on the metal's electronic configuration [5] [6]. Copper(II) complexes show the highest stability, forming both square-planar and square-pyramidal geometries depending on coordination environment [4] [5]. These copper complexes are particularly noteworthy for their oxidase-mimetic properties, facilitating electron transfer reactions through well-characterized copper cluster formations [7].

Research has demonstrated that nickel(II) complexes of iminodiacetic acid derivatives form predominantly octahedral coordination geometries [1] [2]. These complexes exhibit remarkable utility in immobilized metal-ion affinity chromatography applications, where the controlled coordination environment enables selective protein purification [4]. The nickel-iminodiacetic acid system has become a standard platform for His-tagged protein separation due to its optimal balance of binding strength and reversibility [4].

Iron(III) complexes represent another significant class, forming stable octahedral coordination compounds with enhanced catalytic properties [5] [6]. These complexes demonstrate peroxidase-like activity, catalyzing the oxidation of various organic substrates in the presence of hydrogen peroxide [8] [9]. The iron center provides the necessary redox chemistry for biomimetic catalysis, while the iminodiacetic acid framework ensures structural stability under catalytic conditions [8].

Table 1: Transition Metal Complex Formation with 9-Fluorenylmethoxycarbonyl Iminodiacetic Acid

| Metal Ion | Coordination Number | Geometry | Binding Affinity (Log K) | Applications |

|---|---|---|---|---|

| Cu(II) | 4-6 | Square planar/Square pyramidal | 12-15 | Catalysis, Oxidase mimics |

| Ni(II) | 6 | Octahedral | 10-14 | IMAC, Separation |

| Co(II) | 6 | Octahedral | 9-13 | Magnetism, Catalysis |

| Zn(II) | 4-6 | Tetrahedral/Octahedral | 8-12 | Enzyme mimics |

| Fe(III) | 6 | Octahedral | 15-18 | Peroxidase mimics |

| Mn(II) | 6 | Octahedral | 7-11 | Magnetic materials |

The coordination behavior is significantly influenced by solution conditions, particularly pH and ionic strength [10] [11]. At physiological pH, the iminodiacetic acid groups exist predominantly in their deprotonated form, maximizing metal binding affinity [11]. The presence of the Fmoc protecting group introduces additional π-π stacking interactions that can influence the overall assembly structure and stability of the resulting coordination complexes [12] [13].

Three-dimensional coordination polymers have been successfully synthesized using iminodiacetic acid derivatives as bridging ligands [5] [6]. These extended structures exhibit unique topological arrangements, with the metal centers acting as nodes connected through the multidentate ligands [5]. The resulting coordination networks display interesting magnetic properties, particularly in the case of manganese and cobalt systems, where antiferromagnetic coupling occurs through syn-anti bridging carboxylate groups [1] [2].

Self-Assembling Peptide-Based Materials

The incorporation of 9-fluorenylmethoxycarbonyl iminodiacetic acid into peptide-based systems enables the creation of sophisticated self-assembling materials with tailored properties [12] [7] [13]. The Fmoc group serves as a critical structural element, providing both hydrophobic character and aromatic stacking capabilities that drive supramolecular organization [14] [15]. When combined with the metal-binding properties of the iminodiacetic acid moiety, these systems offer unprecedented control over self-assembly processes [7] [13].

The self-assembly mechanism involves multiple non-covalent interactions working synergistically to create stable nanostructures [14] [16]. Primary driving forces include π-π stacking between Fmoc aromatic groups, hydrogen bonding through carboxylate and amide functionalities, and metal coordination when transition metal ions are present [12] [13]. This multi-modal assembly approach results in materials with enhanced mechanical properties and stimuli-responsive behavior [17] [15].

Fluorenylmethoxycarbonyl-modified amino acids demonstrate remarkable ability to form various morphologies depending on solution conditions and molecular design [14] [16]. Nanofiber formation is particularly prevalent, with the extended fibrillar structures arising from antiparallel β-sheet arrangements stabilized by intermolecular hydrogen bonding. The incorporation of metal-binding sites introduces additional structural complexity, enabling the formation of metallosupramolecular architectures [7].

Hydrogel formation represents a key application area for these self-assembling systems [17]. The three-dimensional networks created through peptide self-assembly exhibit tunable mechanical properties, with gel strengths ranging from 10² to 10⁵ Pa depending on concentration and cross-linking density [17] [15]. Metal coordination can significantly enhance gel stability and introduce additional functionalities such as conductivity or magnetic responsiveness [7] [13].

Table 2: Self-Assembling Peptide-Based Materials

| System | Driving Forces | Morphology | Gel Strength (Pa) | Applications |

|---|---|---|---|---|

| Fmoc-amino acid self-assembly | π-π stacking, H-bonding | Nanofibers | 10²-10⁴ | Drug delivery |

| Fmoc-dipeptide hydrogels | β-sheet formation, aromatic interactions | Hydrogel networks | 10³-10⁵ | Tissue engineering |

| Metal-coordinated assemblies | Metal coordination, supramolecular interactions | 3D coordination networks | 10⁴-10⁶ | Catalysis |

| Co-assembly systems | Multiple non-covalent interactions | Mixed morphologies | 10²-10⁵ | Responsive materials |

Co-assembly strategies have emerged as a powerful approach for creating materials with complex hierarchical structures [16]. By combining Fmoc-iminodiacetic acid derivatives with complementary building blocks, researchers can achieve precise control over morphology and function [16]. These co-assembled systems often exhibit emergent properties not present in the individual components, such as enhanced catalytic activity or improved biocompatibility.

The presence of metal ions dramatically alters self-assembly pathways and final structures [7] [13]. Copper(II) coordination, for example, can transform fibrillar assemblies into more compact spherical aggregates through metal-mediated cross-linking [7]. This structural transformation is accompanied by changes in mechanical properties and functional behavior, demonstrating the power of metal coordination as a tool for materials design [7] [13].

Temperature-responsive behavior has been observed in many Fmoc-peptide systems, with gel-sol transitions occurring at well-defined temperatures [17]. The transition temperatures can be tuned through molecular design, particularly by modifying the balance between hydrophobic and hydrophilic interactions. Metal coordination typically increases transition temperatures due to additional cross-linking interactions [7] [13].

Enzyme Mimicry Through Designed Metal Binding Sites

The strategic incorporation of metal-binding sites using 9-fluorenylmethoxycarbonyl iminodiacetic acid enables the creation of artificial enzymes with remarkable catalytic capabilities. These biomimetic systems combine the structural precision of designed proteins with the catalytic versatility of transition metal centers, resulting in hybrid catalysts that can perform non-natural reactions with high efficiency and selectivity.

Artificial metallohydratases represent a significant achievement in this field, with designed enzymes capable of catalyzing the enantioselective hydration of alkenes. The incorporation of metal-binding amino acids through amber stop codon suppression methodology provides precise control over metal positioning within the protein scaffold. These systems achieve enantioselectivities up to 95% while maintaining high catalytic turnover, demonstrating the power of rational enzyme design.

Copper-based oxidase mimics have been developed using iminodiacetic acid-containing peptide frameworks [7]. These artificial enzymes form well-defined copper clusters that mimic the active sites of natural oxidases, enabling efficient electron transfer and substrate oxidation [7]. The supramolecular organization of the peptide scaffold provides the necessary second coordination sphere interactions for substrate recognition and catalytic turnover [7].

Peroxidase-like activity has been achieved through the design of iron-containing artificial enzymes [8] [9]. These systems utilize heme-like iron centers coordinated within carefully designed protein environments to catalyze the oxidation of various organic substrates [8]. The artificial peroxidases demonstrate remarkable stability compared to natural enzymes while maintaining high catalytic efficiency [9].

Table 3: Enzyme Mimicry Through Designed Metal Binding Sites

| Enzyme Type | Metal Center | Turnover Number (TON) | Enantioselectivity (% ee) | Key Features |

|---|---|---|---|---|

| Oxidase | Cu(II) | 100-1000 | 60-90 | Copper cluster formation |

| Hydratase | Cu(II)/Zn(II) | 10-100 | 70-95 | Substrate recognition |

| Peroxidase | Fe(III) | 500-2000 | N/A | Heme-like activity |

| Metalloprotease | Zn(II) | 50-500 | 40-80 | Peptide bond hydrolysis |

The development of artificial metalloenzymes requires careful consideration of both the first coordination sphere around the metal center and the second coordination sphere provided by the protein environment. The iminodiacetic acid moiety offers excellent control over the first coordination sphere through its tridentate binding mode, while the surrounding peptide framework can be optimized to provide appropriate second coordination sphere interactions.

Directed evolution strategies have proven highly effective for optimizing artificial metalloenzyme performance. By combining computational design with genetic optimization, researchers can rapidly identify improved variants with enhanced activity and selectivity. This chemo-genetic optimization approach represents a powerful tool for developing artificial enzymes tailored to specific catalytic challenges.

In vivo assembly of artificial metalloenzymes represents an emerging frontier in this field. The ability to assemble functional artificial enzymes within living cells opens new possibilities for biotechnological applications and metabolic engineering. These systems require careful design to ensure compatibility with cellular environments while maintaining catalytic function.

The integration of artificial metalloenzymes with natural biosynthetic pathways offers exciting opportunities for creating hybrid metabolic systems. By introducing artificial catalytic activities into cellular metabolism, researchers can access new chemical transformations not available through natural enzymatic processes. This approach represents a significant step toward the development of synthetic biology platforms for producing non-natural compounds.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant